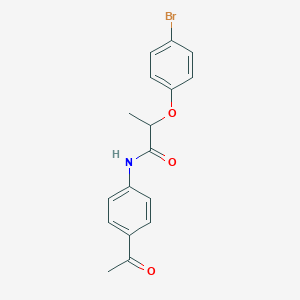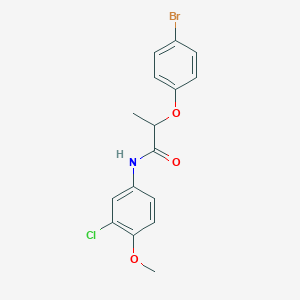
2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide
Descripción general
Descripción
2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP belongs to the class of compounds known as amides and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide is not fully understood. However, it has been suggested that 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide exerts its effects by modulating the activity of various signaling pathways. 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide has been found to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in inflammation and cancer. 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide has also been found to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and tumor growth in animal models. 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide has also been found to induce cell death in cancer cells and inhibit the proliferation of cancer cells. In addition, 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide has been found to modulate the activity of various signaling pathways, including NF-kappaB and p53.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of NF-kappaB and has been found to exhibit anti-inflammatory and anti-cancer properties. 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide has also been found to be well-tolerated in animal models and has a favorable pharmacokinetic profile. However, 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide has some limitations for lab experiments. It is a complex compound to synthesize and may have limited solubility in aqueous solutions. In addition, further studies are needed to determine the optimal dosage and administration route for 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide.
Direcciones Futuras
There are several future directions for the research on 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide. One direction is to further investigate the mechanism of action of 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide and its effects on various signaling pathways. Another direction is to study the potential therapeutic applications of 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide in human diseases, such as cancer and inflammatory disorders. In addition, further studies are needed to optimize the synthesis method of 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide and develop more potent and selective analogs. Overall, the research on 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide has the potential to lead to the development of novel therapeutics for a wide range of diseases.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. The mechanism of action of 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide is not fully understood, but it has been suggested that 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide exerts its effects by modulating the activity of various signaling pathways. 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide has several advantages for lab experiments, including its potency and selectivity. However, further studies are needed to optimize the synthesis method of 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide and determine its optimal dosage and administration route. Overall, the research on 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide has the potential to lead to the development of novel therapeutics for a wide range of diseases.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and reduce pain in animal models. In addition, 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide has been found to induce cell death in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO3/c1-10(22-13-6-3-11(17)4-7-13)16(20)19-12-5-8-15(21-2)14(18)9-12/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPCQJUIEQRQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




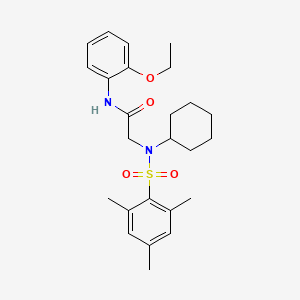

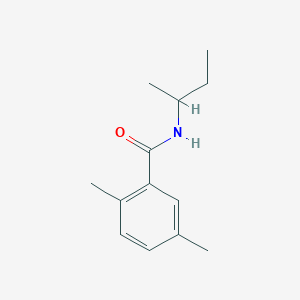
![1-{[(4-methylphenyl)thio]acetyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4110820.png)

![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone](/img/structure/B4110828.png)
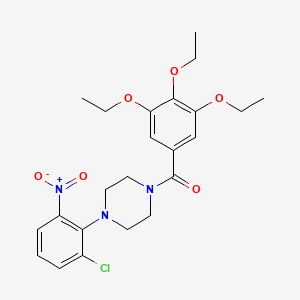

![N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4110866.png)
![N-1-adamantyl-4-[4-(2-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4110873.png)
![3-chloro-4-ethoxy-N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4110888.png)
![ethyl 3-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4110895.png)
